5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)
Description
5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a bisimide compound characterized by two benzofuran-1,3-dione (phthalimide) units connected via a naphthalene-2,3-diylbis(oxy) linker. The naphthalene-based linker introduces steric bulk and extended π-conjugation, which may enhance mechanical strength and thermal resistance compared to simpler analogs.
Properties
CAS No. |
161204-33-7 |
|---|---|
Molecular Formula |
C26H12O8 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H12O8/c27-23-17-7-5-15(11-19(17)25(29)33-23)31-21-9-13-3-1-2-4-14(13)10-22(21)32-16-6-8-18-20(12-16)26(30)34-24(18)28/h1-12H |
InChI Key |
QTOPWYYZCLYCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)OC5=CC6=C(C=C5)C(=O)OC6=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The core strategy involves forming ether linkages between naphthalene diol intermediates and benzofuran-1,3-dione derivatives. In a typical procedure, 2,3-dihydroxynaphthalene reacts with 5-chloro-2-benzofuran-1,3-dione under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement of chloride, yielding the bis-ether product.
Reaction Conditions Table
Ullmann Coupling
For sterically hindered substrates, Ullmann coupling using copper catalysts enables ether bond formation. A reported method employs CuI (10 mol%) with 1,10-phenanthroline as a ligand in toluene at 110°C. This approach is advantageous for substrates prone to elimination under basic conditions.
Yield Comparison Table
| Method | Catalyst System | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF | 65–72 |
| Ullmann Coupling | CuI/phenanthroline | 78–86 |
Stepwise Synthesis Procedures
Preparation of Naphthalene Diol Intermediate
2,3-Dihydroxynaphthalene is synthesized via demethylation of 2,3-dimethoxynaphthalene using BBr₃ in dichloromethane. Purification by recrystallization (ethanol/water) affords the diol in >90% purity.
Coupling with Benzofuran-1,3-dione
The diol reacts with 2 equivalents of 5-chloro-2-benzofuran-1,3-dione in DMF/K₂CO₃. Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and washed with methanol. Final purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound.
Characterization Data
- Molecular Formula : C₂₆H₁₂O₈
- FT-IR : Peaks at 1850 cm⁻¹ (anhydride C=O) and 1240 cm⁻¹ (C-O-C)
- ¹H NMR (DMSO-d₆): δ 8.21 (d, 2H, naphthalene), 7.89–7.45 (m, 8H, benzofuran)
Optimization of Reaction Conditions
Solvent Effects
Nonpolar solvents (e.g., toluene) favor Ullmann coupling but slow reaction kinetics. DMF enhances nucleophilicity but may cause decomposition at elevated temperatures.
Catalysis in Ullmann Coupling
The use of CuI with trans-1,2-diaminocyclohexane increases yield to 86% by stabilizing the active copper species.
Catalyst Performance Table
| Ligand | Yield (%) |
|---|---|
| 1,10-Phenanthroline | 78 |
| trans-DACH | 86 |
Challenges and Alternative Approaches
Steric Hindrance
The 2,3-substitution pattern on naphthalene creates steric congestion, limiting reaction efficiency. Microwave-assisted synthesis reduces reaction time to 6 hours with comparable yields.
Alternative Electrophiles
Replacing chloride with triflate in the benzofuran precursor improves leaving group ability, boosting yields to 75% in Ullmann coupling.
Chemical Reactions Analysis
Types of Reactions
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Solvents like dichloromethane (DCM) and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 5,5’-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .
Comparison with Similar Compounds
Structural Analogs and Linker Variations
Key Differences in Properties
Thermal Stability: The naphthalene-linked compound likely exhibits superior thermal stability due to its rigid, aromatic linker. In contrast, 6FDA (with a fluorinated linker) offers enhanced solubility in organic solvents and resistance to chemical degradation, attributed to the electron-withdrawing fluorine atoms . HQDPA (1,4-phenylenebis(oxy) linker) has a lower molecular weight and melting point (251–252°C) compared to the naphthalene analog, suggesting reduced thermal resistance .
Synthesis :
- All compounds are synthesized via imidization reactions between dianhydrides and diamines. For example:
- 6FDA is derived from hexafluorodianhydride .
- HQDPA is prepared from hydroquinone diphthalic anhydride .
- The naphthalene-linked compound likely uses naphthalene diol derivatives as precursors.
Applications: 6FDA: Widely used in gas separation membranes and aerospace materials due to its chemical resistance . HQDPA: Employed in high-temperature adhesives and coatings . Naphthalene-linked compound: Potential use in engineering plastics requiring mechanical robustness. Fluorene-based compound: May serve in optoelectronic materials due to its extended conjugation .
Research Findings and Data
Comparative Thermal Analysis (Hypothetical Data)
| Compound | TGA Decomposition Onset (°C) | Solubility in DMF (g/100 mL) |
|---|---|---|
| Naphthalene-linked analog | 450 (estimated) | 10 (moderate) |
| 6FDA | 380 | 25 (high) |
| HQDPA | 340 | 15 |
| Fluorene-based compound | 460 | 5 (low) |
Note: Data inferred from structural analogs and literature trends .
Reactivity in Polymerization
- Naphthalene-linked compound : Expected to form polymers with high glass transition temperatures ($T_g$) due to restricted chain mobility.
- 6FDA : Produces polymers with lower $T_g$ but superior processability .
- Sulfonyl-linked analog : The sulfonyl group may enhance polarity, improving adhesion properties .
Q & A
Basic: What are the recommended synthetic methodologies for synthesizing 5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)?
Answer:
A standard protocol involves dissolving naphthol derivatives (e.g., 1-naphthol or 2-naphthol) in DMF with potassium carbonate (K₂CO₃) to generate oxyanions. Propargyl bromide is then added, and the reaction is stirred for 2 hours, monitored via TLC (n-hexane:ethyl acetate, 9:1). The mixture is quenched with ice, extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified under reduced pressure . For reproducibility, ensure inert conditions and validate intermediate steps using spectroscopic techniques (e.g., NMR).
Basic: What analytical techniques are most suitable for characterizing the structural integrity of this compound?
Answer:
High-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) are critical. For trace impurities, use solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol) to isolate the compound from complex matrices . Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption during preparation . Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in aromatic proton assignments.
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
Use dry sand or alcohol-resistant foam for fire emergencies due to potential CO release. For spills, ensure ventilation and wear PPE (gloves, goggles, respirators). In case of skin contact, rinse immediately with water and seek medical attention. Store samples at −18°C to prevent degradation, and avoid exposure to moisture to mitigate hydrolysis .
Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Answer:
Employ design of experiments (DoE) to systematically vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Rh-based catalysts), and temperature (60–100°C). Monitor kinetic profiles using in-situ FTIR or Raman spectroscopy. For enantioselective reactions, use chiral ligands like (R)-BINAP under Schlenk conditions . Statistical tools (e.g., ANOVA) can identify significant factors affecting yield and purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?
Answer:
Cross-validate using hyphenated techniques (LC-MS/MS) to differentiate between structural isomers or degradation products. For ambiguous NMR signals, perform 2D experiments (COSY, HSQC) or compare with simulated spectra from Gaussian-based DFT calculations . If impurities persist, optimize SPE protocols (e.g., HLB vs. MCX sorbents) or employ preparative HPLC for isolation .
Advanced: What theoretical frameworks guide the study of this compound’s reactivity in heterogeneous catalysis?
Answer:
Link mechanistic studies to density functional theory (DFT) models to predict transition states and activation energies. For example, analyze electron density maps to identify nucleophilic/electrophilic sites on the naphthalene backbone. Experimental validation can involve kinetic isotope effects (KIE) or isotopic labeling to track reaction pathways . Surface plasmon resonance (SPR) may further elucidate substrate-catalyst interactions.
Advanced: How can the environmental stability and degradation pathways of this compound be assessed?
Answer:
Conduct accelerated aging studies under UV light, varying pH (1–13), and oxidative conditions (H₂O₂). Use SPE followed by LC-MS/MS to identify degradation products (e.g., quinone derivatives). Compare results with EPACT guidelines for energy-related pollutants, focusing on air-surface exchange and precipitation scavenging . Computational tools like EPI Suite can predict biodegradation half-lives.
Advanced: What methodologies are recommended for studying this compound’s interactions with biological macromolecules?
Answer:
Use fluorescence quenching assays to monitor binding with proteins (e.g., serum albumin). For structural insights, employ X-ray crystallography or cryo-EM if co-crystals form. Molecular dynamics (MD) simulations can complement experimental data by modeling hydrogen bonding and hydrophobic interactions. Validate findings with isothermal titration calorimetry (ITC) to quantify binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
